molecular formula C8H4Cl2N2O2S2 B1532155 5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride CAS No. 1017791-40-0

5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride

Cat. No. B1532155
M. Wt: 295.2 g/mol
InChI Key: OMIBGPNXGDANBA-UHFFFAOYSA-N
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Description

5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride, also known as 5-(6-Cl-Pyridazin-3-YL)-2-Thiophene-Sulfonyl Chloride (5-Cl-Pyr-Thio-Cl), is a relatively new synthetic molecule that has been used in various scientific research applications. It is a highly polar, water-soluble molecule that is used in various organic and inorganic synthesis processes. In addition to its use in research, 5-Cl-Pyr-Thio-Cl has been used in the development of pharmaceuticals and biotechnology products.

Scientific Research Applications

Synthesis and Derivatives

Research has demonstrated innovative methods for synthesizing derivatives of thiophene sulfonamides, revealing their potential in developing compounds with significant cytotoxicity against various cancer cell lines. For instance, the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides and their evaluation against a range of cancer cell lines highlight the compound's utility in medicinal chemistry (Arsenyan, Rubina, & Domracheva, 2016). This research opens pathways for designing anticancer agents by exploring thiophene sulfonamide derivatives.

Antiviral and Antibacterial Activities

Another study delves into the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their antiviral activities, showcasing the compound's potential in combating viral infections (Chen et al., 2010). This indicates the compound's relevance in developing new antiviral agents.

Antioxidant Activity

A study on thiophenyl-chalcone derivatives, including the synthesis of compounds like 4e, which is closely related to 5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride, demonstrated significant antioxidant activity. This suggests potential applications in designing antioxidant agents (Sönmez, Gür, & Sahin, 2023).

Antitumor and Antibacterial Agents

Further, the compound has been a key intermediate in synthesizing novel antitumor and antibacterial agents. For example, the development of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has shown potent antitumor and antibacterial activities, indicating the compound's utility in pharmaceutical research (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

5-(6-chloropyridazin-3-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2S2/c9-7-3-1-5(11-12-7)6-2-4-8(15-6)16(10,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIBGPNXGDANBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=C(S2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Chloropyridazin-3-YL)thiophene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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